

# An In-depth Technical Guide to 4-amino-N,N-diethylbenzamide

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## Compound of Interest

Compound Name: 4-Amino-N,N-diethylbenzamide

Cat. No.: B053705

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This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-amino-N,N-diethylbenzamide**, tailored for researchers, scientists, and professionals in drug development.

## Molecular Structure and Properties

**4-amino-N,N-diethylbenzamide** is a substituted benzamide with a diethylamino group attached to the carbonyl carbon and an amino group at the para position of the benzene ring.

Molecular Formula: C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O[1][2]

Molecular Weight: 192.26 g/mol [1]

The structural formula of **4-amino-N,N-diethylbenzamide** is presented below:

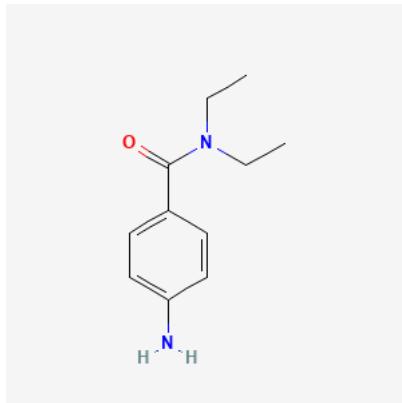


Image Caption: Chemical structure of **4-amino-N,N-diethylbenzamide**.

## Physicochemical Data

Quantitative data for **4-amino-N,N-diethylbenzamide** is summarized in the table below. It should be noted that experimental values for some properties are not readily available in the literature; therefore, computed values from reliable databases are provided.

Property	Value	Source
IUPAC Name	4-amino-N,N-diethylbenzamide	PubChem[1]
CAS Number	51207-85-3	PubChem[1]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O	PubChem[1]
Molecular Weight	192.26 g/mol	PubChem[1]
Topological Polar Surface Area	49.4 Å <sup>2</sup> (Computed)	PubChem[1]
Hydrogen Bond Donors	1	PubChem[1]
Hydrogen Bond Acceptors	2	PubChem[1]
Rotatable Bond Count	3	PubChem[1]
LogP (XLogP3-AA)	1.8 (Computed)	PubChem[1]

## Experimental Protocols

Detailed experimental protocols for the synthesis of **4-amino-N,N-diethylbenzamide** are not extensively reported. However, based on standard organic chemistry transformations, two plausible synthetic routes are outlined below.

### Synthesis from 4-Aminobenzoic Acid

This protocol involves the conversion of 4-aminobenzoic acid to its corresponding acyl chloride, followed by amidation with diethylamine.

#### Step 1: Synthesis of 4-Aminobenzoyl Chloride

- Materials: 4-aminobenzoic acid, thionyl chloride (SOCl<sub>2</sub>), dry dichloromethane (DCM).

- Procedure: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid (1.0 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents). Gently reflux the mixture for 2-4 hours, or until the reaction mixture becomes a clear solution. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 4-aminobenzoyl chloride can be used in the next step, often without further purification.

### Step 2: Synthesis of **4-amino-N,N-diethylbenzamide**

- Materials: 4-aminobenzoyl chloride, diethylamine, triethylamine (or another suitable base), dry dichloromethane (DCM).
- Procedure: Dissolve the crude 4-aminobenzoyl chloride from the previous step in dry DCM. In a separate flask, dissolve diethylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in dry DCM. Cool the amine solution in an ice bath and add the 4-aminobenzoyl chloride solution dropwise with continuous stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is typically washed sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.

## Synthesis from 4-Nitrobenzoic Acid

This alternative route involves the formation of an N,N-diethylamide from 4-nitrobenzoic acid, followed by the reduction of the nitro group.

### Step 1: Synthesis of N,N-diethyl-4-nitrobenzamide

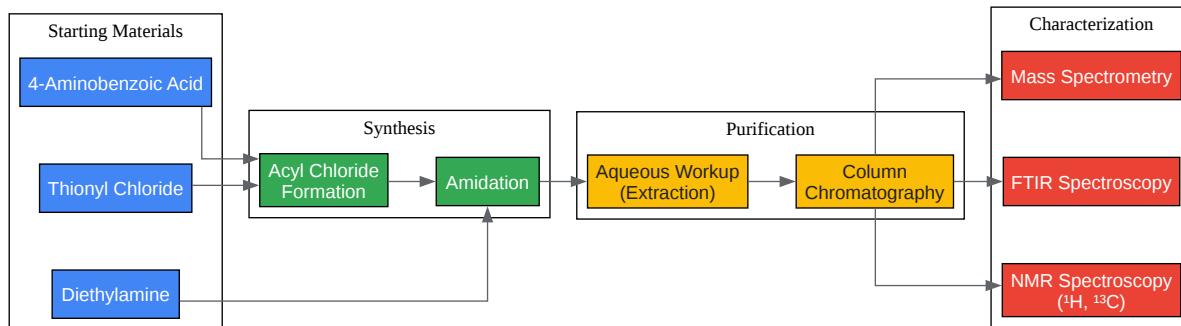
- Procedure: This step is analogous to the synthesis from 4-aminobenzoic acid. First, convert 4-nitrobenzoic acid to 4-nitrobenzoyl chloride using thionyl chloride. Then, react the resulting 4-nitrobenzoyl chloride with diethylamine in the presence of a base to yield N,N-diethyl-4-nitrobenzamide.

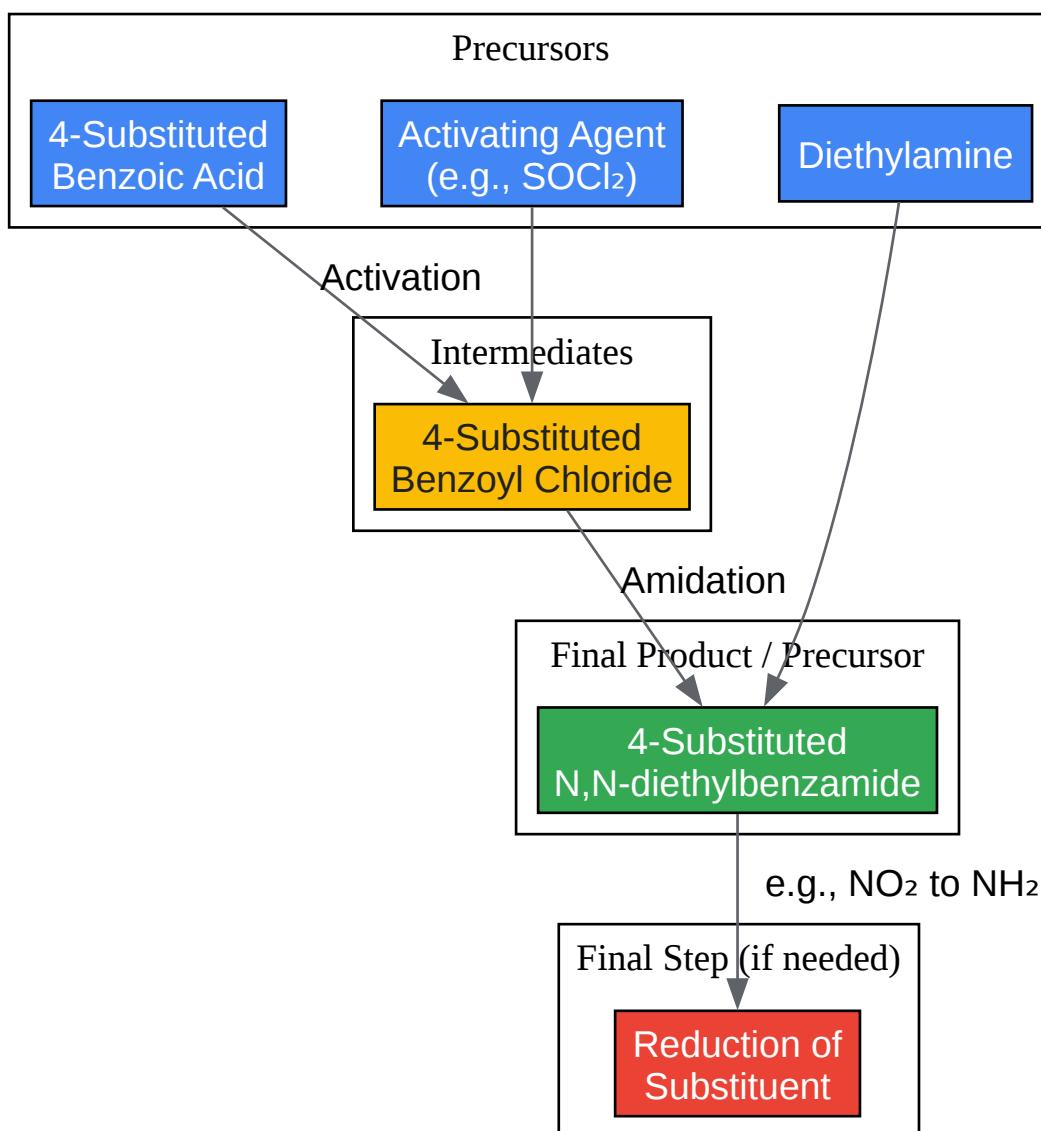
### Step 2: Reduction of the Nitro Group

- Materials: N,N-diethyl-4-nitrobenzamide, a reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C), and a suitable solvent (e.g., ethanol, ethyl acetate).
- Procedure (using  $\text{SnCl}_2$ ): Dissolve N,N-diethyl-4-nitrobenzamide in ethanol. Add an excess of tin(II) chloride dihydrate (e.g., 3-5 equivalents) and heat the mixture to reflux for several hours. After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated to give **4-amino-N,N-diethylbenzamide**.

## Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and characterization of **4-amino-N,N-diethylbenzamide**.





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## References

- 1. 4-amino-N,N-diethylbenzamide | C<sub>11</sub>H<sub>16</sub>N<sub>2</sub>O | CID 458760 - PubChem  
[pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-amino-N,N-diethylbenzamide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053705#4-amino-n-n-diethylbenzamide-molecular-structure-and-weight>

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